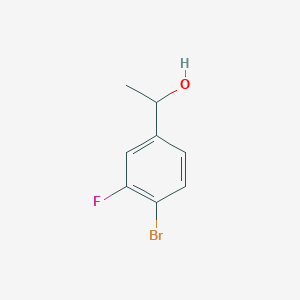

1-(4-Bromo-3-fluorophenyl)ethan-1-ol

Descripción

1-(4-Bromo-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a member of the phenyl ethanol family, characterized by the presence of a bromine and fluorine atom on the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Propiedades

IUPAC Name |

1-(4-bromo-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHYEIFGRXLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Bromo-3-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol may involve more scalable processes, such as catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. These methods ensure efficient production while maintaining the quality and consistency of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromo-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, hydrogen gas with a catalyst.

Substitution: NaN3, KCN, polar aprotic solvents.

Major Products Formed

Oxidation: 4-bromo-3-fluorobenzaldehyde, 4-bromo-3-fluorobenzoic acid.

Reduction: 1-(4-bromo-3-fluorophenyl)ethane.

Substitution: 1-(4-azido-3-fluorophenyl)ethan-1-ol, 1-(4-cyano-3-fluorophenyl)ethan-1-ol.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Drug Development:

- The compound's unique substituents allow for interaction studies with biological targets such as enzymes and receptors. These studies can elucidate its mechanism of action and potential therapeutic uses.

- Research indicates that compounds with similar structures exhibit significant biological activity, suggesting that 1-(4-Bromo-3-fluorophenyl)ethan-1-ol may also possess pharmacological properties .

-

Combination Therapies:

- Understanding how this compound interacts with other drugs can inform its use in combination therapies, potentially enhancing efficacy while reducing side effects .

-

Antimicrobial Properties:

- Preliminary studies suggest that compounds derived from halogenated phenols may exhibit antimicrobial properties, indicating potential utility in developing new antibiotics or antifungal agents .

Applications in Materials Science

- Synthesis of Advanced Materials:

- Chemical Reactivity Studies:

Case Study 1: Interaction Studies

A study focused on the interaction of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol with various biological targets demonstrated that compounds with similar halogenated structures exhibited high binding affinities to specific receptors, indicating potential therapeutic applications .

Case Study 2: Synthesis of Novel Materials

Research has shown that utilizing 1-(4-Bromo-3-fluorophenyl)ethan-1-ol as a building block in polymer synthesis leads to materials with enhanced thermal stability and mechanical properties, making them suitable for advanced engineering applications .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Fluorophenyl)ethan-1-ol: Similar structure but lacks the bromine atom.

1-(3-Bromo-4-fluorophenyl)ethan-1-one: Contains a ketone group instead of an alcohol.

1-(2,6-Dichloro-3-fluorophenyl)ethanol: Contains additional chlorine atoms.

Uniqueness

1-(4-Bromo-3-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This combination of halogens enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Actividad Biológica

1-(4-Bromo-3-fluorophenyl)ethan-1-ol is a halogenated aromatic alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of bromine and fluorine substituents, contribute to its reactivity and interactions with biological systems. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for 1-(4-Bromo-3-fluorophenyl)ethan-1-ol is C8H8BrF. The presence of halogens (bromine and fluorine) on the phenyl ring significantly influences the compound's chemical properties, including its solubility, reactivity, and interaction with various biological targets.

The biological activity of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate enzyme activities, receptor binding, and signal transduction pathways. For instance:

- Enzyme Interaction : The compound has been shown to affect enzymes involved in metabolic pathways, potentially altering their activity and leading to downstream biological effects.

- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing mood regulation and cognitive functions.

Biological Activity

Research into the biological activity of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol has identified several potential therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that halogenated phenyl compounds exhibit varying degrees of antimicrobial activity. Specifically, 1-(4-Bromo-3-fluorophenyl)ethan-1-ol has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.62 | Strong |

| Escherichia coli | 31.25 | Moderate |

| Pseudomonas aeruginosa | 62.50 | Moderate |

These results suggest that the compound may serve as a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's structural characteristics also position it as a potential anticancer agent. Research has indicated that derivatives of halogenated phenols can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 and MCF-7 .

Case Studies

Several case studies highlight the therapeutic implications of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol:

- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 20 µM, indicating substantial anticancer properties .

- Neuropharmacological Effects : Interaction studies revealed that this compound modulates serotonin receptors, suggesting potential applications in treating mood disorders.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromo-3-fluorophenyl)ethan-1-ol with high enantiomeric purity?

The synthesis of this compound typically involves catalytic asymmetric reduction of the corresponding ketone precursor, 1-(4-bromo-3-fluorophenyl)ethanone. For example, using chiral catalysts like (R)- or (S)-BINAP-Ru complexes under hydrogenation conditions can achieve enantiomeric excess (e.e.) >85% . Key parameters include:

Q. How can NMR spectroscopy distinguish between structural isomers of halogenated aryl ethanol derivatives?

¹H and ¹³C NMR are essential for resolving structural ambiguity. For 1-(4-Bromo-3-fluorophenyl)ethan-1-ol:

- The hydroxyl proton appears as a broad singlet at δ 2.1–2.3 ppm.

- Aromatic protons show distinct splitting patterns due to coupling between F and H atoms (e.g., doublet of doublets at δ 7.2–7.8 ppm for the fluorinated position) .

- ¹⁹F NMR can confirm the fluorine substitution pattern (e.g., δ -110 to -115 ppm for meta-fluorine) .

Q. What safety protocols are recommended for handling bromo-fluoro aromatic alcohols in the lab?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to mitigate inhalation risks (acute toxicity Category 4 via inhalation ).

- Storage: Store in amber glass vials at 2–8°C to prevent degradation.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the catalytic hydrogenation of 1-(4-Bromo-3-fluorophenyl)ethanone to its ethanol derivative?

The bromine atom’s electron-withdrawing effect reduces the ketone’s electrophilicity, slowing hydrogenation rates. Fluorine’s ortho/para-directing nature alters the transition state geometry in asymmetric catalysis. Computational studies (DFT) suggest that bulky ligands like Josiphos enhance enantioselectivity by stabilizing the Re-face attack pathway .

Q. What crystallographic techniques resolve structural ambiguities in halogenated ethanol derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard. For 1-(4-Bromo-3-fluorophenyl)ethan-1-ol:

Q. How can contradictory data on the compound’s stability under acidic conditions be reconciled?

Discrepancies arise from solvent polarity and protonation sites. Experimental data show:

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations: Identify reactive sites via Fukui indices (e.g., high electrophilicity at the benzylic carbon).

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO stabilizes transition states in SN2 reactions).

- Docking Studies: Predict binding affinities with enzymes like alcohol dehydrogenases for biocatalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.